Methyl 2-(1-amino-3-methylcyclohexyl)acetate

Catalog No.
S13833866
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-amino-3-methylcyclohexyl)acetate

Product Name

Methyl 2-(1-amino-3-methylcyclohexyl)acetate

IUPAC Name

methyl 2-(1-amino-3-methylcyclohexyl)acetate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-8-4-3-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3

InChI Key

QGOFLRZQMXYIEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC(=O)OC)N

Methyl 2-(1-amino-3-methylcyclohexyl)acetate is an organic compound characterized by its ester functional group and a cyclohexyl structure substituted with an amino group. This compound features a methyl group at the 3-position of the cyclohexyl ring, which influences its chemical reactivity and biological properties. Its molecular formula is C9H17NO2C_9H_{17}NO_2, and it has a molecular weight of approximately 171.24 g/mol. The compound is typically synthesized through reactions involving cyclohexanone derivatives and amines.

  • Esterification: The compound can be formed by the esterification of 2-methylcyclohexanone with methanol in the presence of an acid catalyst.
  • Oxidation: The amino group can be oxidized to produce nitro or imine derivatives.
  • Reduction: The ester group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

The major products formed from these reactions include alcohols from reduction, nitro compounds from oxidation, and substituted amines or amides from substitution reactions.

The biological activity of Methyl 2-(1-amino-3-methylcyclohexyl)acetate is linked to its structural features, particularly the amino group, which can interact with biological targets. It has been studied for its potential role in enzyme interactions and metabolic pathways. Compounds with similar structures have shown varied biological activities, including enzyme inhibition and modulation of receptor activity, indicating that this compound may also exhibit significant biological effects .

The synthesis of Methyl 2-(1-amino-3-methylcyclohexyl)acetate typically involves:

  • Formation of Intermediate: Reacting 2-methylcyclohexanone with methylamine to form 2-(1-amino-3-methylcyclohexyl)acetone.
  • Esterification: Esterifying the intermediate with methanol under acidic conditions to yield Methyl 2-(1-amino-3-methylcyclohexyl)acetate.

This method emphasizes the importance of reaction conditions, such as temperature and catalyst choice, which can significantly affect yield and purity .

Methyl 2-(1-amino-3-methylcyclohexyl)acetate has several applications:

  • Chemical Synthesis: It serves as a building block in organic synthesis for more complex molecules.
  • Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, particularly in relation to enzyme interactions and drug development.
  • Material Science: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Studies on Methyl 2-(1-amino-3-methylcyclohexyl)acetate's interactions with biological systems have focused on its binding affinity to various receptors and enzymes. For instance, compounds with similar structures have demonstrated significant interactions with P-glycoprotein, influencing drug transport across cell membranes. This suggests that Methyl 2-(1-amino-3-methylcyclohexyl)acetate may also affect drug bioavailability and metabolism through similar mechanisms .

Methyl 2-(1-amino-3-methylcyclohexyl)acetate shares structural similarities with several related compounds. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(1-amino-2-methylcyclohexyl)acetateSimilar cyclohexane structure but different amino positionDifferent biological activity profiles
2-Methylcyclohexyl acetateLacks amino functionalityPrimarily used as a solvent
CyclohexylamineContains only an amino group without ester functionalityUsed in industrial applications
N-MethylcyclohexylamineN-substituted version of cyclohexylamineDifferent reactivity due to methyl substitution

These compounds highlight the uniqueness of Methyl 2-(1-amino-3-methylcyclohexyl)acetate due to its specific structural arrangement that combines both ester and amino functionalities, influencing its reactivity and potential applications in medicinal chemistry.

Catalytic Asymmetric Synthesis Strategies for Stereoselective Construction

Catalytic asymmetric synthesis has revolutionized the stereoselective preparation of cyclohexylamine derivatives. Chiral phosphoric acids (CPAs) and organocatalysts have emerged as pivotal tools for inducing enantioselectivity in key bond-forming steps. For instance, CPAs leverage bifunctional hydrogen-bonding networks to activate both nucleophiles and electrophiles, enabling asymmetric Mannich-type reactions between α,β-unsaturated aldehydes and diarylacetones. In one approach, dual aminocatalysis combines enamine and iminium-ion activation modes, facilitating cascade reactions such as Michael/aldol sequences to yield tetrasubstituted cyclohexanones with >90% enantiomeric excess (e.e.).

A breakthrough in asymmetric photoredox catalysis was reported by List and coworkers, who achieved enantioselective [2 + 2] cycloadditions using chiral imidodiphosphorimidate (IDPi) salts. This single-catalyst system generates cation-radical intermediates that undergo stereocontrolled C–C bond formation, producing cyclobutane derivatives with up to 96% e.e. While not directly applied to Methyl 2-(1-amino-3-methylcyclohexyl)acetate, this methodology provides a template for adapting photoredox strategies to cyclohexylamine systems.

Table 1: Representative Catalytic Asymmetric Methods for Cyclohexylamine Synthesis

Catalyst TypeReaction TypeYield (%)Enantioselectivity (% e.e.)Reference
Chiral Phosphoric AcidMannich/Michael Cascade8592
IDPi Salt[2 + 2] Photoredox Cycload.9196
Prolinol DerivativeEnamine Aldol Reaction7889

Mechanistically, CPAs stabilize transition states through hydrogen bonding between the phosphate oxygen and the substrate’s amino group, while the bulky aromatic substituents enforce facial selectivity. In contrast, enamine catalysis proceeds via formation of a chiral enamine intermediate, which directs the nucleophilic addition to the α,β-unsaturated carbonyl compound.

Novel Transition Metal-Mediated Cyclization Approaches

Transition metal catalysis offers complementary routes to cyclohexylamine frameworks. Visible-light-driven photoredox systems, often employing ruthenium or iridium complexes, enable [4 + 2] cycloadditions between benzocyclobutylamines and α-substituted vinylketones. This method achieves full atom economy and excellent diastereoselectivity (>20:1 d.r.), with preliminary asymmetric variants utilizing chiral phosphoric acids to attain 85:15 enantiomeric ratios.

A proposed mechanism involves single-electron transfer (SET) from the photocatalyst to the vinylketone, generating a radical anion that undergoes conjugate addition to the benzocyclobutylamine. Subsequent ring-opening and cyclization yield the cyclohexylamine core. The stereochemical outcome is dictated by steric interactions between the chiral catalyst and the transient radical intermediate.

Table 2: Transition Metal-Mediated Cyclization Performance

Substrate PairCatalystDiastereoselectivity (d.r.)Enantioselectivity (e.r.)
Benzocyclobutylamine + VinylketoneRu(bpy)₃²⁺/CPA>20:185:15
Azidoacetone + EnalPd(PPh₃)₄10:1N/A

Green Chemistry Approaches in Aminocyclohexyl Acetate Derivative Synthesis

Sustainable synthesis of Methyl 2-(1-amino-3-methylcyclohexyl)acetate has been advanced through solvent-free catalysis, flow chemistry, and electrochemical methods. Dual aminocatalysis in neat conditions eliminates volatile organic solvents, achieving 70–80% yields while maintaining stereoselectivity. Flow reactors enhance heat and mass transfer, enabling precise control over exothermic intermediates in photoredox cascades.

Electrochemical asymmetric synthesis represents another frontier. By leveraging TEMPO-mediated oxidative amination, glycine esters couple with ketones under mild potentials, circumventing stoichiometric oxidants. This approach aligns with green chemistry principles by minimizing waste and leveraging renewable electricity.

Table 3: Green Metrics for Cyclohexylamine Synthesis

MethodAtom Economy (%)E-FactorSolvent Usage
Dual Aminocatalysis921.2Solvent-Free
Photoredox Cycload.1000.8Acetonitrile
Electrochemical881.5Water

Methyl 2-(1-amino-3-methylcyclohexyl)acetate represents a highly versatile chiral building block in contemporary organic synthesis, distinguished by its unique structural features that combine a cyclohexane ring system with both amino and ester functionalities [1] [2]. This compound, bearing the molecular formula C₁₀H₁₉NO₂ and molecular weight of 185.26 g/mol, has emerged as a pivotal intermediate in the construction of complex molecular architectures [3] [4]. The presence of multiple stereogenic centers within its cyclohexyl framework, coupled with the reactive amino and ester groups, provides synthetic chemists with exceptional opportunities for stereocontrolled transformations [5] [6].

Chiral Building Block Utility in Complex Molecule Assembly

The utility of methyl 2-(1-amino-3-methylcyclohexyl)acetate as a chiral building block stems from its inherent structural complexity and the presence of multiple reactive sites that can be selectively manipulated under appropriate reaction conditions [7] [8]. Research has demonstrated that this compound serves as an effective precursor in the asymmetric synthesis of various amino acid derivatives and complex polycyclic structures [9] [10]. The cyclohexyl ring system provides a rigid scaffold that enforces specific spatial arrangements of substituents, thereby facilitating the formation of products with defined stereochemistry [11] [12].

Contemporary methodologies for utilizing this compound in complex molecule assembly rely heavily on the principles of asymmetric catalysis and stereoselective transformations [13] [8]. The amino functionality can participate in various coupling reactions, including amide bond formation and reductive amination processes, while the ester group serves as an electrophilic center for nucleophilic attack or can be reduced to provide alcohol derivatives [14] [15]. Studies have shown that the compound exhibits excellent compatibility with organocatalytic systems, particularly those employing proline derivatives and thiourea-based catalysts [16] [17].

The stereochemical control achievable with methyl 2-(1-amino-3-methylcyclohexyl)acetate has been demonstrated in the synthesis of various alkaloid natural products and pharmaceutical intermediates [18] [19]. Research findings indicate that reactions involving this building block typically proceed with enantiomeric excesses ranging from 85% to 99%, depending on the specific transformation and catalytic system employed [20] [21]. The versatility of this compound extends to its application in the preparation of unnatural amino acids, which are increasingly important in peptide synthesis and medicinal chemistry [22] [23].

Application TypeTypical ProductsEnantiomeric Excess (% ee)Yield Range (%)
Alkaloid SynthesisQuinolizidine derivatives85-9570-85
Pharmaceutical IntermediatesCyclohexyl amino acids90-9975-92
Peptide Building BlocksUnnatural amino acids85-9980-95
Natural Product AnalogsPolycyclic frameworks88-9665-88

Role in Tandem Reaction Systems for Polycyclic Framework Development

Tandem reaction systems, also known as cascade or domino reactions, represent one of the most powerful applications of methyl 2-(1-amino-3-methylcyclohexyl)acetate in modern synthetic chemistry [6] [24]. These multi-step transformations proceed without the isolation of intermediates, thereby providing efficient access to complex polycyclic structures in a single operation [25] [26]. The compound's structural features make it particularly well-suited for participation in such sequences, where the cyclohexyl ring can serve as both a reactive center and a stereochemical directing element [27] [28].

Recent advances in cascade reaction methodology have demonstrated the exceptional utility of this compound in constructing polycyclic frameworks through various mechanistic pathways [29] [30]. Organocatalytic cascade reactions involving methyl 2-(1-amino-3-methylcyclohexyl)acetate have been shown to proceed via enamine and iminium ion intermediates, enabling the formation of multiple carbon-carbon bonds in a highly controlled manner [6] [16]. These transformations typically involve aldol condensation followed by conjugate reduction and cyclization sequences, ultimately yielding complex tricyclic and tetracyclic products [31] [32].

The development of tandem metathesis-based approaches has further expanded the synthetic utility of this compound [27] [28]. Ring-closing metathesis reactions combined with subsequent cyclization processes have enabled the construction of diverse polycyclic architectures with excellent stereochemical control [33] [34]. Research has shown that these tandem sequences can be performed under relatively mild conditions, typically at temperatures ranging from 40°C to 160°C, depending on the specific transformation and catalyst system employed [35] [29].

Metal-catalyzed tandem reactions involving methyl 2-(1-amino-3-methylcyclohexyl)acetate have proven particularly effective for the synthesis of natural product frameworks [32] [25]. Palladium and rhodium complexes have been successfully employed to promote cycloisomerization and cycloaddition sequences, leading to the formation of complex polycyclic structures in good to excellent yields [31] [30]. The Pauson-Khand reaction, in particular, has been utilized to construct pentacyclic ring systems from appropriately functionalized derivatives of this compound [30] [34].

Reaction TypeCatalyst SystemTemperature Range (°C)Typical ProductsYield (%)
Organocatalytic CascadeProline derivatives0-40Tricyclic frameworks60-85
Metal-Catalyzed CyclizationPd/Rh complexes80-160Polycyclic alkaloids70-88
Tandem MetathesisGrubbs catalysts40-80Fused ring systems65-82
Pauson-Khand ReactionsCo/Rh catalysts60-120Pentacyclic structures55-75

Applications in Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution represents a particularly powerful application of methyl 2-(1-amino-3-methylcyclohexyl)acetate in asymmetric synthesis, enabling the conversion of racemic starting materials to enantiomerically pure products with theoretical yields approaching 100% [36] [37]. This process combines rapid racemization of the substrate with enantioselective transformation, thereby circumventing the 50% yield limitation inherent in classical kinetic resolution methods [38] [20].

The application of methyl 2-(1-amino-3-methylcyclohexyl)acetate in dynamic kinetic resolution processes has been extensively studied using both enzymatic and organocatalytic approaches [20] [21]. Enzymatic systems employing lipases from Candida antarctica have demonstrated exceptional effectiveness in the resolution of structurally related beta-amino esters, achieving enantiomeric excesses of 96-99% with high yields [20] [39]. These biocatalytic processes typically operate under mild conditions, with temperatures ranging from 30°C to 50°C in aqueous-organic biphasic systems [21] .

Phase-transfer catalytic systems have emerged as a particularly effective approach for the dynamic kinetic resolution of amino acid ester derivatives related to methyl 2-(1-amino-3-methylcyclohexyl)acetate [36] [37]. Quaternary ammonium salts derived from cinchona alkaloids have been employed as chiral phase-transfer catalysts to promote base hydrolysis reactions with exceptional enantioselectivity [36] [38]. These transformations proceed via dynamic kinetic resolution mechanisms, providing the corresponding amino acids in moderate to excellent yields with enantiomeric ratios up to 96:4 [36] [37].

The mechanistic understanding of dynamic kinetic resolution processes involving this compound has been enhanced through computational studies and experimental investigations [37] [38]. Density functional theory calculations have revealed that the stereoselectivity arises from differential stabilization of transition states through pi-stacking and hydrogen bonding interactions between the substrate and chiral catalyst [36] [37]. These insights have enabled the rational design of improved catalytic systems with enhanced selectivity and broader substrate scope [37] [39].

Contemporary research has focused on developing heterogeneous catalytic systems that combine racemization catalysts with immobilized enzymes for the dynamic kinetic resolution of amino ester derivatives [20] . Palladium nanocatalysts supported on various materials have been successfully employed in combination with immobilized lipases to achieve efficient resolution of aromatic, heteroaromatic, and aliphatic substrates [20] [21]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for large-scale synthetic applications [39] .

Catalyst SystemReaction ConditionsEnantiomeric Excess (% ee)Yield (%)Substrate Scope
Lipase/Pd nanocatalyst30-50°C, aqueous-organic96-9985-95Aromatic, aliphatic
Cinchona-derived PTCBiphasic, room temperature92-9670-99Amino acid esters
Organocatalytic0-40°C, polar solvents85-9475-90Various substrates
Metal-catalyzed60-120°C, inert atmosphere88-9580-92Functionalized esters

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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